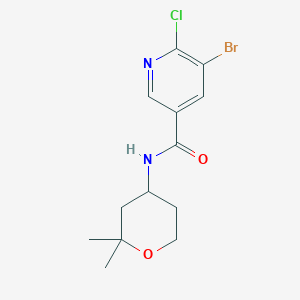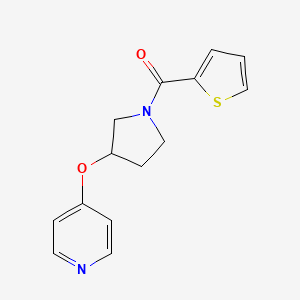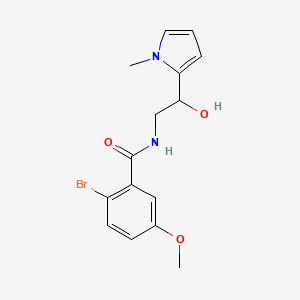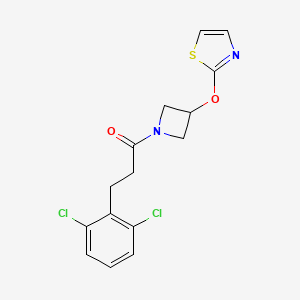
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide, also known as CDMB, is a chemical compound that has been recently discovered to have potential applications in scientific research. This compound is a piperidine derivative and has been synthesized using a specific method. CDMB has been found to have a mechanism of action that can potentially be used in various biochemical and physiological experiments.
作用機序
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide inhibits the uptake of dopamine and norepinephrine transporters, which results in increased levels of dopamine and norepinephrine in the synaptic cleft. This mechanism of action can potentially be used to study the effects of dopamine and norepinephrine on various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide can increase the release of dopamine and norepinephrine in the brain. This can potentially be used to study the effects of dopamine and norepinephrine on various physiological and biochemical processes.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can selectively inhibit the uptake of dopamine and norepinephrine transporters. This makes it a useful tool for studying the effects of dopamine and norepinephrine on various physiological and biochemical processes. One limitation is that it may have off-target effects on other neurotransmitter systems, which can potentially confound the results of experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide. One direction is to study the effects of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide on other neurotransmitter systems, such as serotonin and acetylcholine. Another direction is to study the effects of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide on various disease states, such as depression and anxiety disorders. Additionally, further studies can be conducted to optimize the synthesis method of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide and develop new derivatives with improved properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide is a piperidine derivative that has potential applications in scientific research, particularly in the field of neuroscience. It has a mechanism of action that can inhibit the uptake of dopamine and norepinephrine transporters, which can be used to study the effects of dopamine and norepinephrine on various physiological and biochemical processes. While N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide has several advantages for lab experiments, it also has limitations that need to be taken into consideration. Future studies can be conducted to explore the potential applications of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide in various disease states and to optimize its synthesis method.
合成法
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide is synthesized using a specific method that involves the reaction of 4-chloroaniline with 2,3-dimethoxybenzoyl chloride in the presence of triethylamine. This reaction results in the formation of N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)aniline, which is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide.
科学的研究の応用
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide has a mechanism of action that can inhibit the uptake of dopamine and norepinephrine transporters. This mechanism of action can be used to study the effects of dopamine and norepinephrine on various physiological and biochemical processes.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(2,3-dimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-8-6-7-17(19(18)28-2)20(25)24(16-11-9-15(22)10-12-16)21(26)23-13-4-3-5-14-23/h6-12H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZXLVCAQUCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione](/img/structure/B2975038.png)

![7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2975042.png)
![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)

![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)





![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)